3-methyl-5-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-methyl-5-[3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O5S/c1-21-15-7-14(4-5-16(15)29-18(21)26)30(27,28)23-10-13(11-23)24-9-12(19-20-24)8-22-6-2-3-17(22)25/h4-5,7,9,13H,2-3,6,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHSKTRNRPARPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CC(C3)N4C=C(N=N4)CN5CCCC5=O)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-5-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential mechanisms of action.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 432.51 g/mol. The structural complexity includes multiple functional groups that may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, a related triazole derivative demonstrated potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 µM .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3g | 0.21 | Escherichia coli |
| 6c | 1 | MRSA strains |
| 3f | 16 | Escherichia coli |
The compound's mechanism of action may involve interactions with bacterial DNA gyrase, which is crucial for bacterial DNA replication. Molecular docking studies suggest that similar compounds form critical hydrogen bonds with amino acid residues in the active site of DNA gyrase, enhancing their antibacterial efficacy .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of the compound. For example, derivatives were tested on human cell lines such as HaCat (keratinocytes) and Balb/c 3T3 (fibroblasts). The results indicated that certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells, suggesting a potential therapeutic index favorable for further development .
Case Studies and Research Findings
A study published in MDPI highlighted the synthesis and biological evaluation of related thiazolopyridine derivatives, which showed promising antimicrobial and cytotoxic activities. These findings suggest that modifications in the chemical structure can significantly influence biological outcomes .
Additionally, a comprehensive review on related compounds indicated that modifications at specific positions on the triazole ring could enhance both antimicrobial activity and selectivity against resistant strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its combination of three key motifs:
- Benzo[d]oxazol-2(3H)-one: Known for its role in kinase inhibition and antimicrobial activity.
- Azetidine sulfonyl group : Enhances solubility and binding affinity in enzyme-active sites.
Table 1 compares this compound with structurally related molecules discussed in the evidence:
Pharmacological and Mechanistic Insights
- Triazole-Azetidine Hybrids : emphasizes the versatility of triazole derivatives in drug design. The azetidine sulfonyl group in the target compound may improve metabolic stability compared to simpler triazole-acetate hybrids, which are prone to esterase-mediated hydrolysis .
- Ferroptosis Induction : highlights that triazole- and sulfonamide-containing FINs exhibit selective toxicity in cancer cells. The sulfonyl linkage in the target compound could facilitate similar ferroptosis pathways, though experimental validation is needed .
- Insecticidal Potential: Benzooxazolone derivatives disrupt insect cuticle formation (). The target compound’s benzooxazolone core, combined with a polar sulfonyl group, may enhance penetration through insect cuticles compared to plant-derived analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
